Spiro[4.4]nona-2,7-diene
Description
Significance of Spirocyclic Frameworks in Organic Chemistry
Spirocyclic frameworks are prominent structural motifs found in a wide array of natural products and biologically active molecules. Their rigid, well-defined three-dimensional geometry is a key feature that chemists leverage in drug design and the synthesis of complex molecular architectures. The spiro center, a quaternary carbon atom at the junction of the two rings, imparts unique conformational constraints that can influence a molecule's biological activity and physical properties.
The significance of spirocycles extends to materials science, where their rigid structures can be incorporated into polymers to create materials with specific thermal and mechanical properties. Furthermore, the perpendicular arrangement of the two rings in many spirocyclic systems gives rise to interesting electronic phenomena, such as spiroconjugation, which can influence the material's optical and electronic characteristics. echemi.comstackexchange.com The study of spirocyclic compounds like Spiro[4.4]nona-2,7-diene and its derivatives contributes to a deeper understanding of these fundamental principles and opens avenues for the development of new synthetic methodologies and functional materials.
Structural Features and Nomenclature of this compound and Related Systems
This compound is a carbocyclic spiro compound with the molecular formula C₉H₁₂. epa.gov Its structure consists of two five-membered rings, specifically cyclopentadiene (B3395910) rings, joined at a single carbon atom, the spiro center. The numbers in the name, [4.4], indicate the number of carbon atoms in each ring, excluding the spiro atom. The suffix "-diene" signifies the presence of two double bonds within the nine-carbon framework, with their positions specified by the locants 2 and 7.
The nomenclature of spiro compounds follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The key features of naming a monospiro compound are:
The prefix "spiro".
Square brackets containing the number of atoms in each ring connected to the spiro atom, separated by a period, and arranged in ascending order.
The name of the parent alkane corresponding to the total number of atoms in both rings.
The positions of any unsaturations or substituents are indicated by numerical locants. Numbering starts in the smaller ring (if different) at a carbon adjacent to the spiro center and proceeds around that ring, through the spiro atom, and then around the second ring. In the case of this compound, where the rings are of equal size, numbering can start in either ring.
Due to the spirocyclic nature, this compound possesses a chiral center at the spiro atom, meaning it can exist as a pair of enantiomers. The specification of the absolute configuration (R or S) is crucial when discussing its chiroptical properties and stereoselective synthesis.
Table 1: Structural and Physical Properties of this compound and a Related Derivative
| Property | This compound | This compound-1,6-dione |
| Molecular Formula | C₉H₁₂ | C₉H₈O₂ |
| Molecular Weight | 120.19 g/mol | 148.16 g/mol nih.gov |
| CAS Number | 111769-82-5 epa.gov | 39190-51-7 nih.gov |
Historical Context and Evolution of Research on this compound
The study of spirocyclic compounds has a rich history, with early investigations focusing on their unique structural and stereochemical properties. While a definitive first synthesis of the parent this compound is not prominently documented in readily available literature, research on related spiro[4.4]nonane systems and their derivatives has been ongoing for several decades.
Early synthetic efforts towards spirocycles often involved intramolecular cyclization reactions. A significant advancement in the synthesis of the spiro[4.4]nonane skeleton was the development of methods involving the dialkylation of cyclopentadiene. heia-fr.ch For instance, the phase-transfer-catalyzed bis-alkylation of cyclopentadiene with 1,2-dihaloethanes provided a route to the related spiro[2.4]hepta-4,6-diene. heia-fr.ch This type of strategy laid the groundwork for accessing more complex spirocyclic systems.
In the 1970s, significant interest in the electronic properties of spiro-conjugated systems emerged, with studies on compounds like spiro[4.4]nonatetraene. princeton.eduresearchgate.net These investigations provided theoretical and experimental evidence for through-space interactions between the π-systems of the two perpendicular rings. While not fully conjugated, the electronic structure of this compound is influenced by these spiroconjugative effects.
More recent research has focused on the synthesis and reactivity of functionalized derivatives of this compound. For example, this compound-1,6-dione has been utilized as a dienophile in Diels-Alder reactions to construct complex, annulated spirocyclic frameworks. nih.gov Additionally, heteroatom-containing analogues, such as 5-silathis compound and 5-germathis compound, have been synthesized and characterized, expanding the scope of these spirocyclic systems. tandfonline.comtandfonline.comacs.org The synthesis of optically active spiro[4.4]nonane derivatives has also been a key area of research, allowing for the investigation of their chiroptical properties. rsc.org
The evolution of research on this compound and its relatives reflects a broader trend in organic chemistry towards the development of efficient synthetic methods for constructing complex three-dimensional molecules and understanding their unique electronic and stereochemical properties.
Detailed Research Findings
The chemical literature contains a wealth of information on the synthesis and characterization of various spiro[4.4]nonadiene systems. While specific data for the parent this compound is sparse, the properties of closely related isomers and derivatives provide valuable insights.
A 1975 study by van de Ven and de Haan provided a detailed analysis of the ¹H and ¹³C NMR spectra of spiro[4.4]nona-1,3-diene, an isomer of the title compound. tue.nl Their work, which involved selective decoupling and spectral simulation, allowed for the precise assignment of chemical shifts and coupling constants for the olefinic and aliphatic protons and carbons. tue.nl This type of detailed spectroscopic characterization is fundamental to understanding the structure and bonding in these spirocyclic systems.
Table 2: Representative ¹H and ¹³C NMR Spectral Data for Spiro[4.4]nona-1,3-diene
| Nucleus | Chemical Shift (ppm) |
| ¹H (Olefinic) | ~6.0 - 6.5 |
| ¹H (Aliphatic) | ~1.5 - 2.5 |
| ¹³C (Olefinic) | ~130 - 140 |
| ¹³C (Aliphatic) | ~30 - 40 |
| ¹³C (Spiro) | ~60 |
| Data is approximate and based on values for spiro[4.4]nona-1,3-diene as reported in the literature. tue.nl |
The synthesis of heteroatom-substituted spiro[4.4]nonadienes has also been a subject of investigation. For instance, the synthesis of 5-silathis compound and its 2,7-dimethyl derivative has been reported. acs.orgoup.comchemicalbook.com These syntheses often involve the reaction of a dihalosilane with a diene in the presence of a reducing agent. The characterization of these compounds has provided valuable data on the influence of the heteroatom on the properties of the spirocyclic framework.
Structure
3D Structure
Properties
CAS No. |
111769-82-5 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
IUPAC Name |
spiro[4.4]nona-2,7-diene |
InChI |
InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1-4H,5-8H2 |
InChI Key |
YILVGKATEXTLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC12CC=CC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro 4.4 Nona 2,7 Diene and Its Functionalized Analogues
Strategies for the Construction of the Spiro[4.4]nona-2,7-diene Core
The construction of the this compound core has been a subject of interest, leading to the development of chiral ligands for asymmetric catalysis. sioc-journal.cn Chiral spiro skeletons are considered "privileged structures" in this field. sioc-journal.cn One approach involves the synthesis of a chiral diphosphine ligand with a spiro[4.4]-1,6-nonadiene backbone, starting from the enol triflate ester of spiro- mdpi.commdpi.com-1,6-nonadione. sciengine.com Key steps in this synthesis include Pd-catalyzed coupling reactions. sciengine.com The resulting ligand has been tested in Rh(I)-catalyzed asymmetric hydrogenation of α-dehydroamido acid and Cu(I)-catalyzed asymmetric hydrogenation of acetophenone, showing promising enantioselectivity. sciengine.com
Synthesis of this compound-1,6-dione Derivatives
This compound-1,6-dione is a key intermediate and a target molecule in its own right. nih.gov Its synthesis has been approached through various methods, including those that allow for the creation of annulated and asymmetrically substituted systems.
Organoselenium chemistry provides powerful tools for the construction of cyclic and spirocyclic systems. researchgate.net Alkenyl hydroxyketones, for instance, can undergo cyclization via their hemiacetal form in the presence of N-phenylselenophthalimide (NPSP) and a Lewis acid to yield phenylseleno-substituted spiroacetals. rsc.org While this specific example leads to spiroacetals, the underlying principle of selenium-mediated cyclization is a versatile strategy. rsc.orgpsu.edu For example, selenated spiro[4.5]trienones have been synthesized via an electrocatalytic reaction without the need for a metal catalyst or an external oxidant. nih.gov This reaction involves N-aryl alkynamides and diphenyl diselenide. nih.gov Another approach involves the AgNO2-catalyzed radical cyclization of 2-alkynylanisoles, selenium powder, and arylboronic acids to produce selenated benzofurans. acs.org These examples highlight the potential of organoselenium-mediated reactions for constructing complex spirocyclic systems, although direct application to this compound-1,6-dione from the provided results is not explicitly detailed.
A robust method for synthesizing both symmetric and asymmetric fused spiro[4.4]-nonane-dione derivatives has been developed based on a tandem [4+2]-cycloaddition/aromatization reaction sequence. acs.orgnih.gov In this approach, this compound-1,6-dione acts as the dienophile. acs.orgnih.govcolab.ws The diene component can be generated in situ from various precursors, including the tetrabromoxylene/NaI system, 1,3-diphenylisobenzofuran/BF3 system, or substituted cyclones. acs.orgresearchgate.net The initial Diels-Alder adduct undergoes immediate aromatization to yield the stable annulated spiro-dione. acs.orgnih.gov This strategy has been successfully applied to create a range of fused systems. nsu.ru
| Dienophile | Diene Source | Reaction Conditions | Product | Reference |
| This compound-1,6-dione | Tetrabromoxylene/NaI | Not specified | Symmetric fused spiro[4.4]-nonane-dione | acs.org |
| This compound-1,6-dione | 1,3-Diphenylisobenzofuran/BF3 | Not specified | Asymmetric fused spiro[4.4]-nonane-dione | acs.org |
| This compound-1,6-dione | Substituted cyclones | Not specified | Asymmetric fused spiro[4.4]-nonane-dione | acs.org |
Synthesis of Heteroatom-Containing this compound Systems
The incorporation of heteroatoms such as germanium and silicon into the this compound framework has led to novel materials with interesting electronic and physical properties.
The synthesis of 5-germathis compound and its methyl-substituted analogues has been significantly improved. tandfonline.comtandfonline.com An earlier method involving the cyclization of a dihalogermacyclopentene with lithium in the presence of a conjugated diene gave low yields (8–32%). tandfonline.comtandfonline.comscispace.com A more efficient route utilizes the reaction of diethoxygermanium dichloride or ethoxy(chloro)germacyclopent-3-enes with dienes like isoprene (B109036) or 2,3-dimethylbutadiene in the presence of active magnesium, doubling the yields. tandfonline.comtandfonline.comscispace.com This improved method also allows for the first synthesis of the unsubstituted 5-germathis compound using butadiene. tandfonline.comtandfonline.com The synthesis of 2,7-dimethyl-5-germaspiro[4.4] nona-2,7-diene was achieved through a mixed-bimolecular cyclization. researchgate.netresearchgate.net
| Germanium Precursor | Diene | Activating Metal | Product | Yield | Reference |
| Dihalogermacyclopentene | Isoprene or 2,3-dimethylbutadiene | Lithium | Methyl-substituted 5-germaspiro[4.4]nonadienes | 8-32% | tandfonline.com |
| Diethoxygermanium dichloride | Isoprene or 2,3-dimethylbutadiene | Active Magnesium | Methyl-substituted 5-germaspiro[4.4]nonadienes | ~2x previous method | tandfonline.comtandfonline.com |
| Ethoxy(chloro)germacyclopent-3-enes | Isoprene or 2,3-dimethylbutadiene | Active Magnesium | Methyl-substituted 5-germaspiro[4.4]nonadienes | ~2x previous method | tandfonline.comtandfonline.com |
| Diethoxygermanium dichloride | Butadiene | Active Magnesium | 5-Germathis compound | Not specified | tandfonline.comtandfonline.com |
The synthesis of silathis compound derivatives has been achieved through several routes. A one-step synthesis of 2,7-dimethyl-5-silathis compound has been reported. oup.com The reaction of dimethoxy- and diethoxydichlorosilane (B1585041) with butadiene and magnesium in THF yielded 5-silathis compound in 20.7% and 35.4% yields, respectively. oup.com
A modified Rieke magnesium approach provides an alternative pathway to silaspiro[4.4]-2,3,7,8-tetramethyl-2,7-nonadiene (SpiroSi). rsc.orgrsc.orgresearchgate.net This method involves the use of highly reactive Rieke magnesium to activate the diene for the cyclization reaction. rsc.orgrsc.org These silicon-containing spirocycles are being explored as volatile precursors for the deposition of silicon-containing films. rsc.orgresearchgate.netresearchgate.net
| Silicon Precursor | Diene | Activating Metal | Product | Yield | Reference |
| Dimethoxydichlorosilane | Butadiene | Magnesium | 5-Silathis compound | 20.7% | oup.com |
| Diethoxydichlorosilane | Butadiene | Magnesium | 5-Silathis compound | 35.4% | oup.com |
| Not specified | 2,3-Dimethyl-1,3-butadiene | Rieke Magnesium | Silaspiro[4.4]-2,3,7,8-tetramethyl-2,7-nonadiene (SpiroSi) | Not specified | rsc.orgrsc.org |
Mechanistic Investigations and Reaction Pathways of Spiro 4.4 Nona 2,7 Diene Systems
Cycloaddition Chemistry of Spiro[4.4]nona-2,7-diene Derivatives (e.g., Diels-Alder as Dienophile)
This compound derivatives are versatile participants in cycloaddition reactions, most notably the Diels-Alder reaction where they can act as dienophiles. A method for synthesizing both symmetrical and asymmetrical fused spiro[4.4]-nonane-dione derivatives has been developed based on the Diels-Alder reaction of this compound-1,6-dione as the dienophile. acs.orgnih.gov This reaction is followed by an immediate aromatization of the resulting adduct. acs.orgnih.gov The necessary diene for this reaction can be generated in several ways, including using a tetrabromoxylene/NaI system, a 1,3-diphenylisobenzofuran/BF3 system, or with substituted cyclones. acs.org
Computational studies have explored the Diels-Alder reactions of various cyclopentadiene (B3395910) derivatives, including spiro[4.4]nona-1,3-diene, with ethylene. nih.gov These studies indicate that spirocyclization significantly influences the reactivity of 5-membered dienes. nih.gov The reactivity in these systems is largely controlled by the degree to which the diene's double bonds distort from planarity to achieve the transition state geometry. nih.gov For instance, the dimerization of spiro[3.4]octa-5,7-diene (4-Cp) occurs approximately 220 times faster than that of cyclopentadiene (Cp) at 50°C, highlighting the enhanced reactivity due to spirocyclization. nih.gov
The formation of spiro compounds through the coupling of a cyclopentadienyl (B1206354) ligand with the diene moiety of titanacyclopentadiene has also been reported. rsc.org For example, 1,2,3,4-tetraethylspiro[4.4]nona-1,3,6-triene was synthesized and subsequently reacted with tetracyanoethylene (B109619) in a Diels-Alder fashion. rsc.org
Furthermore, 1,3-dipolar cycloaddition reactions represent another important class of reactions for these systems. researchgate.netwikipedia.org For instance, several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives have been synthesized through the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives. researchgate.net
Rearrangement Reactions Involving Spiro[4.4]nonane Scaffolds
The spiro[4.4]nonane framework is susceptible to various rearrangement reactions, often leading to the formation of fused bicyclic systems. A notable example is the palladium(II)-mediated 1,5-vinyl shift of a carboxy-substituted spiro[4.4]nonatriene, which rearranges to form annulated fulvenes. nih.gov This transformation is part of an oxidative Heck cascade and has been investigated through both experimental results and density functional theory (DFT) calculations. nih.gov It has been shown that spiro[4.4]nonatriene structures can undergo skeletal rearrangements to indene (B144670) systems at high temperatures. nih.gov Palladium-mediated conditions have also been used to facilitate peripheral rearrangements, such as acetate (B1210297) transposition, on related spirononadienes. nih.gov
An organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been developed to construct chiral spiro[4.4]nonane-1,6-diones. pku.edu.cn This reaction proceeds from "unactivated" substrates and can generate products with up to 96% yield and 97% enantiomeric excess. pku.edu.cn The mechanism involves an oxyallyl intermediate that induces a subsequent semipinacol rearrangement. pku.edu.cn DFT calculations have been instrumental in understanding the reaction mechanism, stereochemistry, and the effect of substituents. pku.edu.cn
The enantiomers of spiro[4.4]nonane-1,6-diol have been converted into both possible carbaspironucleoside epimers with the natural C1' absolute stereochemistry through different reaction pathways, showcasing the utility of rearrangements in accessing complex molecular architectures. nih.gov
Photochemical Transformations and Reverse Cycloaddition Phenomena (e.g., in Silaspiro systems)
The photochemical behavior of this compound and its heteroatomic analogues, particularly silaspiro systems, has been a subject of interest. Vacuum pyrolysis of 5-silathis compound is a method used to generate 1-silacyclopenta-2,4-diene, which can be characterized by its IR and UV-vis spectra in a matrix isolation setup. researchgate.netresearchgate.net
The photochemical fragmentation of related silacyclobutane (B14746246) derivatives has also been studied. For instance, the pyrolysis and photochemical decomposition of 1,1-dimethyl-2-phenyl-1-silacyclobutane have been investigated. acs.org
A facile one-step synthesis of 5-silathis compound has been reported. acs.org Additionally, the synthesis of 2,7-dimethyl-5-silathis compound has been achieved. dtic.mil The reduction of an octaphenyl-1,1'-spirobisilole with lithium in dimethoxyethane (DME) leads to the formation of a spirosilole tetra-anion. scispace.com Hydrolysis of this tetra-anion with dilute hydrochloric acid yields 1,2,3,4,6,7,8,9-octaphenyl-5-silathis compound. scispace.com This tetra-anion has been shown to be a promising four-electron transfer reducing agent. scispace.com
Reverse cycloaddition, or cycloreversion, is a pericyclic reaction that is the microscopic reverse of a cycloaddition. msu.edu While specific examples involving this compound are not extensively detailed in the provided context, the general principles of pericyclic reactions suggest that under appropriate thermal or photochemical conditions, the diene systems within the spirocycle could undergo cycloreversion.
Electrophilic and Nucleophilic Reactions of this compound
The double bonds in this compound are susceptible to attack by both electrophiles and nucleophiles. The ketone groups in spiro[4.4]nonane-1,6-dione can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis.
The synthesis of 2-oxa-7-azaspiro[4.4]nona-3,6,8-triene derivatives has been achieved through the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with nucleophiles. researchgate.net The reaction of ethyl 4-nitro-3-p-tolylisoxazole-5-carboxylate with various nitrogen binucleophiles, such as benzamidine (B55565) and 1,3-diphenylguanidine, in the presence of a base, leads to spiro annulation products. rsc.org This reactivity is enhanced by the presence of a nitro group at the 4-position of the isoxazole (B147169) ring. rsc.org
The reduction of 7-silanorbornene derivatives, which can be synthesized from silacyclopentadienes like 2,3-dimethyl-5-silaspiro[4.4]nona-1,3-diene, with nucleophiles such as lithium aluminum hydride (LAH), has been investigated. oup.com These reactions can lead to the formation of diol derivatives. oup.com
Radical Reactions and Radical Ion Chemistry (e.g., Spiro[4.4]nonatetraene)
The radical chemistry of this compound and its more unsaturated analogue, spiro[4.4]nonatetraene, is of significant interest due to the unique electronic interactions within these molecules. The electronic structure of spiro[4.4]nonatetraene, along with its radical anion and cation, has been studied using various spectroscopic methods. researchgate.netunirioja.es These studies reveal the effects of spiroconjugation, which is the through-space interaction of the two perpendicular π-systems. nih.govresearchgate.net This interaction leads to a splitting of the degeneracy of the two orbital systems. nih.gov
The photoelectron spectra of spiro[4.4]nonatetraene and related spirodienes have been analyzed to understand the ionization processes and the resulting molecular orbitals. researchgate.net The through-bond interaction of the two π-systems, mediated by the spiro-carbon, manifests in the electron density of the molecule. chemrxiv.org
The orbital interactions in spiro[4.4]nonatetraene result in a net destabilization, leading to the molecule being described as antiaromatic in a spiroconjugation sense. stackexchange.com This is due to the interaction of two identical, occupied molecular orbitals (Ψ2 of butadiene), which leads to one being stabilized and the other being destabilized, with the destabilization being slightly greater. stackexchange.com
Table of Reaction Data
| Reactant(s) | Reagent(s)/Conditions | Product(s) | Yield (%) | Ref. |
|---|---|---|---|---|
| This compound-1,6-dione, various dienes | Diels-Alder reaction | Fused spiro[4.4]-nonane-dione derivatives | - | acs.org, nih.gov |
| Carboxy-substituted spiro[4.4]nonatriene | Pd(II)-mediated oxidative Heck cascade | Annulated fulvenes | Moderate to good | nih.gov |
| Divinyl ketone with cyclobutanol (B46151) motif | Organocatalytic tandem Nazarov cyclization/semipinacol rearrangement | Chiral spiro[4.4]nonane-1,6-diones | up to 96 | pku.edu.cn |
| 5-Silathis compound | Vacuum pyrolysis | 1-Silacyclopenta-2,4-diene | - | researchgate.net |
| Ethyl 4-nitro-3-p-tolylisoxazole-5-carboxylate, benzamidine | Spiro annulation | Spiro nitronate | Good | rsc.org |
| Octaphenyl-1,1'-spirobisilole | Li, DME, then H+ | 1,2,3,4,6,7,8,9-Octaphenyl-5-silathis compound | 67 | scispace.com |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound-1,6-dione |
| 1,3-Diphenylisobenzofuran |
| Spiro[4.4]nona-1,3-diene |
| Spiro[3.4]octa-5,7-diene |
| Cyclopentadiene |
| 1,2,3,4-Tetraethylspiro[4.4]nona-1,3,6-triene |
| Tetracyanoethylene |
| 1,2-Diazaspiro[4.4]nona-2,8-diene-6-one |
| 3-Aryliden-2(3H)-furanone |
| Spiro[4.4]nonatriene |
| Indene |
| Spiro[4.4]nonane-1,6-dione |
| Spiro[4.4]nonane-1,6-diol |
| 5-Silathis compound |
| 1-Silacyclopenta-2,4-diene |
| 1,1-Dimethyl-2-phenyl-1-silacyclobutane |
| 2,7-Dimethyl-5-silathis compound |
| Octaphenyl-1,1'-spirobisilole |
| 1,2,3,4,6,7,8,9-Octaphenyl-5-silathis compound |
| 2-Oxa-7-azaspiro[4.4]nona-3,6,8-triene |
| Ethyl 4-nitro-3-p-tolylisoxazole-5-carboxylate |
| Benzamidine |
| 1,3-Diphenylguanidine |
| 2,3-Dimethyl-5-silaspiro[4.4]nona-1,3-diene |
| 7-Silanorbornene |
| Lithium aluminum hydride |
| Spiro[4.4]nonatetraene |
| Maleic anhydride |
Theoretical and Computational Studies on Spiro 4.4 Nona 2,7 Diene Frameworks
Electronic Structure Elucidation of Spiro[4.4]nona-2,7-diene and Related Spiroconjugated Systems
This compound is a member of a class of molecules known as spiro-polyenes, which are characterized by two perpendicular π-systems connected by a common spiro-atom. researchgate.net This orthogonal arrangement prevents direct through-bond conjugation between the two diene moieties. Instead, the electronic communication occurs through-space, a phenomenon termed spiroconjugation. researchgate.netresearchgate.net
Theoretical models and computational studies have been instrumental in understanding the electronic structure of these systems. researchgate.netcaltech.edu Qualitative molecular orbital (MO) theory predicts that the interaction between the π-orbitals of the two perpendicular rings in spiro[4.4]nonatetraene, a related compound, leads to a splitting of the orbital energies. caltech.edu This spiroconjugative interaction has been a subject of both theoretical and experimental investigations, with studies focusing on its effect on molecular properties. researchgate.netresearchgate.net For instance, the UV spectrum of spiro[4.4]nonatetraene shows a red shift compared to its less conjugated analogs, a finding consistent with theoretical predictions. researchgate.net
The electronic structure of spiro-compounds is significantly influenced by the nature of the spiro-atom and the connected ring systems. For example, in spirosiloles, where the spiro-atom is silicon, theoretical studies have explored the effects of σ–π conjugation. scispace.com The introduction of substituents, such as electron-donating or electron-withdrawing groups, can also marginally affect the molecular orbitals. latrobe.edu.au
Quantum-Chemical Calculations: DFT and CASSCF/CASPT2 Methodologies
To gain a more quantitative understanding of the electronic properties of this compound and its analogs, researchers have employed a range of quantum-chemical calculation methods. Density Functional Theory (DFT) and multireference methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have proven to be particularly valuable. researchgate.net
DFT and CASSCF/CASPT2 calculations have been successfully used to rationalize the triplet and singlet (both valence and Rydberg) excitation energies of spiro[4.4]nonatetraene. researchgate.net These methods have also been applied to predict the excitation energies of its radical cation and anion, as well as to interpret its infrared (IR) spectrum. researchgate.net For instance, CASSCF/CASPT2 calculations have accurately reproduced the excited-state energies of the cyclopentadiene (B3395910) radical cation, a building block of the this compound system, as derived from photoelectron and electronic absorption spectra. researchgate.net
The application of these computational methods extends to understanding the electronic transitions in more complex spiroconjugated molecules. For example, in substituted spiropentadiene, the π-π* transitions are predicted to come in near-degenerate pairs with inherent helicity, which is verified by computations of the change in electron density. semanticscholar.org These transitions are associated with significant rotatory strengths, an observable optical property. semanticscholar.org
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial insights into the electronic behavior and reactivity of molecules. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. scispace.comresearchgate.net
In spiro-derivatives, the HOMO and LUMO levels are key to understanding their potential applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net For instance, in spiro-based hole-transporting materials (HTMs), the HOMO levels, as determined by cyclic voltammetry and supported by DFT calculations, are crucial for efficient hole extraction and transport. researchgate.net The three-dimensional, twisted geometry of spiro compounds, a result of the spiro-center, plays a significant role in forming amorphous layers, which is beneficial for device performance. researchgate.net
In the case of a spirosilole tetra-anion, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to predict the molecular geometry and the nature of the HOMO and LUMO. scispace.com The HOMO of this tetra-anion is primarily formed by the π-orbitals of the C=C double bonds in the silole ring and the lone pairs on the α-carbon atoms, with some contribution from the silicon σ orbitals. scispace.com
Analysis of Spiroconjugation and Spiroaromaticity in Polyenes
Spiroconjugation is the through-space interaction between the π-systems of the two rings connected by the spiro-carbon. stackexchange.com This interaction leads to a splitting of the molecular orbitals, and the net effect can be either stabilizing or destabilizing. stackexchange.com
The concept of spiroaromaticity arises from these interactions. Spiroconjugated compounds containing 4n+2 π-electrons are generally stabilized and considered aromatic, while those with 4n π-electrons are destabilized and termed antiaromatic. stackexchange.com Spiro[4.4]nonatetraene, with its 8 π-electrons (4n system, where n=2), is considered spiro-antiaromatic due to a net destabilization resulting from the interaction of the two butadiene ψ2 molecular orbitals. stackexchange.com In contrast, spiro[2.4]heptatriene, with 6 π-electrons (4n+2 system, where n=1), is considered spiroaromatic due to a net stabilization. stackexchange.com These effects, though small, can be observed experimentally in UV spectral shifts and reaction rates. stackexchange.com
The study of spiroconjugation is not limited to all-carbon systems. Theoretical calculations on spiro-compounds with silicon and phosphorus as the central atom have also been performed to understand the nature of these interactions. semanticscholar.org
Investigations of Molecular Geometry and Conformational Dynamics
The geometry of this compound and related compounds is characterized by the perpendicular arrangement of the two rings. stackexchange.com X-ray diffraction studies on spiro[4.4]nonatetraene have revealed slight distortions from the ideal geometry of cyclopentadiene, such as a shortening of the double bonds and a small elongation of the single bonds connected to the spiro-atom, which are attributed to spiroconjugation. researchgate.net
Theoretical calculations, such as those using the STO-3G basis set, have been employed to determine the theoretical structures of various spiro-compounds, including spiropentane, spiropentadiene, and spiro[4.4]nonatetraene. researchgate.net DFT calculations are also widely used to optimize the geometries of spiro-compounds and their derivatives. scispace.comresearchgate.net
The conformational dynamics of these systems are also of interest. For example, the thermal rearrangements of spiro[4.4]nonapolyenes have been studied, revealing rapid 1,5-vinyl migrations. princeton.edu
Theoretical Insights into Reaction Mechanisms and Stereoselectivity
Computational chemistry provides powerful tools to investigate the mechanisms and stereoselectivity of reactions involving spirocyclic compounds. For instance, in the enantioselective synthesis of spirocyclic isoxazolones via a Conia-ene type reaction, a proposed reaction mechanism involves the formation of a Pd(II) hydride species. acs.org This intermediate then undergoes a conjugated addition with a chiral iminium intermediate, leading to the observed stereochemistry. acs.org
Theoretical studies have also shed light on the potential of this compound as a precursor in the synthesis of complex molecules. For example, it has been explored as a constituent molecule for the theoretical design of a three-dimensional carbon allotrope called pentadiamond. nii.ac.jpaps.org DFT calculations were used to investigate the copolymerization of this compound and [5.5.5.5]fenestratetraene, predicting a metastable carbon allotrope with remarkable mechanical properties. nii.ac.jpaps.org
Furthermore, computational studies have been used to understand the stereoselectivity of nucleophilic additions to spiro-diketones. In the case of 8-methylspiro[4.5]dec-7-ene-1,4-dione, the observed facial selectivity of the addition of methyllithium (B1224462) was found to be consistent with predictions based on the Cieplak model. mun.ca
Data Tables
Table 1: Calculated Electronic Properties of Spiro-Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Method | Reference |
| Spiro-OMeTAD | -5.20 | -2.49 | Cyclic Voltammetry / DFT | researchgate.net |
| cor-OMePTPA | -5.14 | - | Cyclic Voltammetry | researchgate.net |
| Spirosilole tetra-anion (2) | N/A | N/A | DFT (B3LYP/6-31G(d)) | scispace.com |
| Note: N/A indicates that the specific value was not provided in the cited source. |
Table 2: Theoretical Methods Used in the Study of this compound and Related Compounds
| Method | Application | Reference |
| DFT (B3LYP/6-31G(d)) | Geometry optimization, HOMO/LUMO analysis | scispace.comresearchgate.net |
| CASSCF/CASPT2 | Electronic excitation energies, spectroscopic properties | researchgate.net |
| STO-3G | Geometry optimization | researchgate.net |
| DFT/MRCI | Triplet and singlet excitation energies | unifr.ch |
| TD-DFT | Chiroptical properties | semanticscholar.org |
Studies of Radical Ions and Jahn-Teller Distortions in Spiro Systems
The study of radical ions derived from spiroconjugated frameworks, such as those related to this compound, provides significant insights into their unique electronic structures and the consequences of through-space orbital interactions. A closely related and extensively studied model compound is spiro[4.4]nonatetraene, whose behavior upon ionization offers a clear window into the fundamental principles applicable to the broader class of spiro[4.4]nona-diene systems.
Upon the addition or removal of an electron to form a radical anion or cation, respectively, spiroconjugated molecules with degenerate molecular orbitals are susceptible to geometric distortions to achieve a more stable electronic state. This phenomenon is known as the Jahn-Teller effect. In the case of the spiro[4.4]nonatetraene radical cation, theoretical and spectroscopic studies have provided a detailed picture of these distortions.
Electronic Structure and Jahn-Teller Distortion
The neutral spiro[4.4]nonatetraene molecule possesses D₂d symmetry. However, upon ionization to form the radical cation, this high symmetry is reduced. researchgate.net The removal of an electron from the degenerate highest occupied molecular orbitals (HOMOs) triggers a Jahn-Teller distortion. researchgate.net This distortion involves a twisting of the two cyclopentadiene rings away from their orthogonal arrangement, leading to a less symmetric D₂ structure. researchgate.net This structural change is a direct consequence of the coupling between the electronic states and vibrational modes of the molecule. researchgate.net
Computational studies, employing methods such as density functional theory (DFT) and CASSCF/CASPT2, have been instrumental in rationalizing the experimental observations. researchgate.net These calculations have successfully modeled the excitation energies of the radical cation and its infrared spectrum, providing a theoretical foundation for understanding the distorted geometry. researchgate.net
Spectroscopic Characterization of Radical Ions
Experimental investigations have provided concrete evidence for the unique electronic states of these radical ions. Electronic absorption spectroscopy performed in cryogenic matrices has been particularly revealing. The radical cation of spiro[4.4]nonatetraene exhibits a distinct, richly structured absorption band in the near-infrared region at approximately 1.27 eV. researchgate.net The vibrational structure observed in this band is a signature of the electronic transition within the Jahn-Teller distorted cation. researchgate.net
The radical anion has also been characterized, with its first electronic transition identified through similar spectroscopic techniques. researchgate.net Furthermore, electron energy loss spectroscopy in the gas phase has been used to probe the excited states of the neutral molecule and identify states of the negative ion. researchgate.net
The following table summarizes key experimental and computational findings for the radical ions of the closely related spiro[4.4]nonatetraene system.
| Species | Experimental Observation | Method | Theoretical Value (Method) | Reference |
| Spiro[4.4]nonatetraene Radical Cation | First absorption band at 1.27 eV | Electronic absorption spectroscopy (cryogenic matrix) | Supported by DFT and CASSCF/CASPT2 calculations | researchgate.net |
| Spiro[4.4]nonatetraene Radical Anion | First electronic transition observed | Electronic absorption spectroscopy (cryogenic matrix) | Ground and first excited state energies calculated | researchgate.net |
| Spiro[4.4]nonatetraene Neutral Triplet State | Lowest triplet state at 2.98 eV | Electron energy loss spectroscopy (gas phase) | Supported by quantum-chemical calculations | researchgate.net |
These studies collectively demonstrate that the radical ions of spiro[4.4]nona-diene frameworks are not rigid structures but are subject to significant geometric and electronic reorganization. The Jahn-Teller effect plays a crucial role in determining their ultimate structure, stability, and spectroscopic properties. The interplay between spiroconjugation and Jahn-Teller distortions is a key feature of these fascinating molecular systems. researchgate.netrsc.org
Strategic Applications and Material Science Relevance of Spiro 4.4 Nona 2,7 Diene Derivatives
Utilization as Synthons in Complex Organic Molecule Construction
Derivatives of spiro[4.4]nona-2,7-diene serve as versatile building blocks, or synthons, for the synthesis of more intricate molecular structures. A prominent example is the use of this compound-1,6-dione as a dienophile in the Diels-Alder reaction. monash.edursc.org This [4+2] cycloaddition provides a powerful method for constructing annulated (fused-ring) spiro[4.4]-nonane-dione derivatives. rsc.org
A developed synthetic method allows for the creation of both symmetric and asymmetric fused spiro compounds. monash.edursc.org The process involves the Diels-Alder reaction of this compound-1,6-dione with an active diene component, which is followed by the immediate aromatization of the resulting adduct. monash.edu The active diene can be generated from various systems, providing flexibility to the synthesis. monash.eduacs.org This strategy highlights the utility of the spiro[4.4]nonadiene core in generating molecular complexity from a relatively simple precursor.
| Diene Generation System | Description | Reference |
|---|---|---|
| Tetrabromoxylene/NaI | An in-situ method for generating a reactive diene. | monash.edu |
| 1,3-Diphenylisobenzofuran/BF₃ | A system utilizing a stable diene activated by a Lewis acid. | monash.edu |
| Substituted Cyclones | Used as active diene components in the cycloaddition reaction. | monash.edu |
Role in the Development of Spiro-Fused Materials
The spirocyclic structure is fundamental to the design of advanced functional materials, particularly for applications in organic electronics. The central spiro-carbon atom, being sp³-hybridized, links two π-conjugated systems in a perpendicular orientation. This unique arrangement effectively breaks the electronic conjugation across the spiro-center, allowing the two linked molecular parts to retain their individual optical and electronic properties. This is a key design principle in creating materials for organic light-emitting diodes (OLEDs) and organic solar cells.
This structural motif offers several advantages in material design:
Enhanced Stability: The rigid, cross-shaped molecular structure imparts high thermal and morphological stability.
Prevention of Intermolecular Interactions: The bulky three-dimensional shape helps to prevent strong intermolecular packing (crystallization) in thin films, which can be beneficial for maintaining amorphous states required in many organic electronic devices.
Tunable Properties: By incorporating different functional units onto the two arms of the spiro-structure, properties like charge transport and emission color can be precisely tuned.
The prototypical example of this concept is 9,9'-spirobi[fluorene] (SBF), whose discovery spurred the development of a wide range of spiro-fused materials for optoelectronic applications. Derivatives of this compound fit within this class of compounds, valued for their potential in creating stable, high-performance organic conductors and light-emitting materials. researchgate.net
Precursors for Advanced Inorganic Materials (e.g., Si-Ge type thin films via photodeposition)
Recent research has explored the use of organosilicon spiro compounds as potential precursors for inorganic materials like silicon and silicon-germanium (SiₓGeᵧ) alloys. rsc.orgrsc.org A specific derivative, silaspiro-[4.4]-2,3,7,8-tetramethyl-2,7-nonadiene (SpiroSi), was synthesized and investigated as a molecular precursor for the photodeposition of silicon-containing films. rsc.orgresearchgate.net
The study aimed to deposit Si and SiₓGeᵧ materials at room temperature by irradiating the spiro-precursor with UV light, a less energy-intensive alternative to traditional Chemical Vapor Deposition (CVD) methods. rsc.org The UV-Vis spectrum of SpiroSi showed an absorption onset at 304 nm, indicating its susceptibility to UV irradiation. rsc.org
During experiments, a solution of SpiroSi was irradiated with a 248 nm laser. rsc.org This led to the formation of a grey solid layer on the quartz reactor. rsc.org However, analysis of the resulting material revealed significant challenges. Energy-dispersive X-ray (EDX) characterization showed a very high carbon content (73.57%) and a low atomic percentage of silicon (6.02%). rsc.org This suggests that while the photolysis partially succeeded, it primarily led to the decomposition of the organic parts of the precursor, resulting in a product heavily contaminated with amorphous carbon rather than a pure silicon film. rsc.orgrsc.org Although the desired SiₓGeᵧ-type material was not cleanly obtained, this work represents an early step in using molecular spirosilanes as precursors for semiconducting materials under mild, non-CVD conditions. rsc.org
Contribution to the Understanding of Spiro-Bridged π-Systems in Functional Materials Science
This compound and its relatives have been instrumental in understanding the phenomenon of spiroconjugation. Spiroconjugation is the through-space electronic interaction between two perpendicular π-systems that are joined by a single common spiro-atom. While the sp³-hybridized center prevents direct through-bond conjugation, a weaker interaction can still occur between the π-orbitals of the two rings.
A seminal study compared the spectral and chemical properties of spiro[4.4]nonatetraene, spiro[4.4]nona-1,3,7-triene, and spiro[4.4]nona-1,3-diene to isolate the effects of spiroconjugation. acs.org The results showed that spiro[4.4]nonatetraene, where two cyclopentadiene (B3395910) rings are held orthogonally, exhibited significant spectral changes directly attributable to spiroconjugation. acs.org Its ultraviolet (UV) spectrum showed a bathochromic (red) shift of 22 nm compared to the other derivatives, a finding that was consistent with prior theoretical predictions. acs.org This research provided clear experimental evidence of the electronic coupling across a spiro-center, contributing to the fundamental principles used today to design functional materials where controlling the extent of electronic communication between molecular subunits is critical.
| Compound | Number of π-Systems | UV Absorption Maximum (λmax) | Key Finding | Reference |
|---|---|---|---|---|
| Spiro[4.4]nona-1,3-diene | One | ~246 nm | Baseline for a single diene system. | acs.org |
| Spiro[4.4]nona-1,3,7-triene | Two (isolated) | ~246 nm | No significant shift; π-systems act independently. | acs.org |
| Spiro[4.4]nonatetraene | Two (spiro-conjugated) | ~268 nm | Significant red-shift (22 nm) due to spiroconjugation. | acs.org |
Emerging Research Directions and Future Perspectives in Spiro 4.4 Nona 2,7 Diene Chemistry
Development of Novel Catalytic and Stereoselective Synthetic Strategies
The synthesis of spirocycles, particularly with control over stereochemistry, remains a significant challenge due to the difficulty in constructing the requisite quaternary carbon center. mdpi.com Current research is focused on developing more efficient, catalytic, and enantioselective methods to access spiro[4.4]nona-2,7-diene and its derivatives.
One promising approach involves the use of synergistic catalysis. For instance, a cascade reaction combining a chiral secondary amine and a palladium(0) catalyst has been successfully employed for the synthesis of spiroisoxazolone derivatives. acs.org This method demonstrates high diastereoselectivity and enantioselectivity, offering a pathway that could be adapted for the this compound core. acs.org Another strategy is the enantioselective α-carbonylative arylation, which provides access to C1- and C2-symmetric spiro β,β′-diketones, key precursors for more complex spirocyclic systems. researchgate.net
Organocatalysis also presents a powerful tool. A tandem Nazarov cyclization/semipinacol rearrangement reaction using "unactivated" substrates has been developed to generate chiral spiro[4.4]nonane-1,6-diones with excellent yield and enantiomeric excess. researchgate.net Furthermore, established methods for creating enantiomerically pure spirocycles, such as resolving diastereomeric esters and subsequent chemical transformation, continue to be refined. For example, (+)-(5S)-Spiro[4.4]nona-1,6-diene has been prepared from the resolved (1R, 6R)-trans,trans-spiro[4.4]nonane-1,6-diol via pyrolysis, a modification of the Chugaev reaction suitable for sterically hindered alcohols. researchgate.net
The table below summarizes selected modern synthetic strategies applicable to the spiro[4.4]nonane framework.
| Strategy | Catalyst/Reagent | Product Type | Key Features | Reference |
| Synergistic Catalysis | Chiral secondary amine / Pd(0) | Spiroisoxazolones | High diastereoselectivity (up to 20:1) and enantioselectivity (up to 99% ee). acs.org | acs.org |
| Tandem Cyclization/Rearrangement | Organocatalyst | Chiral spiro[4.4]nonane-1,6-diones | High yields (up to 96%) and enantiomeric excess (up to 97%). researchgate.net | researchgate.net |
| Classical Resolution & Pyrolysis | (-)-Camphanic acid / Thionocarbonate | Enantiopure spiro[4.4]nona-1,6-diene | Effective for sterically hindered diols. researchgate.net | researchgate.net |
| Diels-Alder / Aromatization | Tetrabromoxylene/NaI or BF₃ | Fused spiro[4.4]-nonane-diones | Tandem reaction for constructing annulated systems. acs.orgcolab.ws | acs.orgcolab.ws |
Exploration of Unconventional Reactivity Pathways
Beyond traditional cycloaddition reactions, researchers are exploring unconventional pathways to leverage the unique strain and electronic properties of the this compound scaffold. A highly innovative direction is its proposed use as a molecular building block for novel carbon allotropes. aps.orgnii.ac.jp Theoretical studies suggest that the copolymerization of this compound with [5.5.5.5]fenestratetraene could lead to a three-dimensional covalent pentagonal network of sp² and sp³ hybridized carbon atoms named "pentadiamond". aps.orgnii.ac.jp This metastable carbon allotrope is predicted to have remarkable thermal stability. aps.org The proposed synthesis could involve a Yamamoto-type Ullmann cross-coupling of brominated derivatives of the constituent molecules. aps.org
The inherent reactivity of the diene systems within the spirocycle is also being re-examined. Computational studies on the Diels-Alder reactivity of spirocyclic dienes, such as spiro[4.4]nona-1,3-diene, show that the size of the ancillary spiro-fused ring significantly influences the activation energy. nih.gov Spirocyclization with smaller rings, like cyclobutane, can enhance reactivity by thousands of times compared to acyclic analogues by reducing diene distortion energy. nih.gov This principle can guide the design of highly reactive this compound derivatives for specific synthetic applications.
Furthermore, unexpected cascade reactions are being discovered. For example, related spiro systems have been formed through in situ oximation/dehydration/SN' cascade reactions, demonstrating that complex molecular architectures can be accessed from simple precursors under mild conditions. mdpi.com
Advanced Spectroscopic Characterization Techniques for Mechanistic Insights
Understanding the electronic structure and reaction mechanisms of this compound and its derivatives is crucial for their rational design and application. Advanced spectroscopic methods, coupled with high-level quantum-chemical calculations, are providing unprecedented insights.
For the closely related spiro[4.4]nonatetraene, a suite of advanced techniques has been used to probe its electronic states. researchgate.net These methods, directly applicable to this compound, include:
Electron-Energy-Loss Spectroscopy (EELS): To identify triplet excited states in the gas phase. researchgate.net
Electronic-Absorption Spectroscopy in Cryogenic Matrices: To observe the electronic transitions of the radical cation and anion. researchgate.net
Infrared (IR) Spectroscopy in Cryogenic Matrices: To probe the ground-state vibrations of the radical cation. researchgate.net
These experimental data are rationalized using density-functional theory (DFT) and CASSCF/CASPT2 quantum-chemical calculations, which can accurately predict excitation energies and vibrational frequencies. researchgate.net Circular dichroism (CD) spectroscopy is another powerful tool, used to study the chiroptical properties of enantiomerically pure spiro[4.4]nonane derivatives and correlate them with their absolute configuration. researchgate.net
For heteroatom-containing analogues, such as 6,9-di-tert-butyl-1,4-diethyl-1,2,3,4,6,9-hexaaza-5-silathis compound, a combination of multinuclear NMR spectroscopy (¹H, ¹³C) and single-crystal X-ray diffraction is essential for unambiguous structure determination. rsc.org These techniques confirm the molecular geometry and bonding within the spirocyclic framework. rsc.org
Integration with Machine Learning and AI for Predictive Chemistry
The intersection of computational chemistry and artificial intelligence is opening new avenues for accelerating the discovery and development of spirocyclic compounds. Machine learning (ML) models are being developed to quantify abstract chemical concepts like molecular complexity, where the "number of atoms in spirocycles" is a recognized feature. rsc.orgresearchgate.net Such models can guide chemists by numerically evaluating the complexity of synthetic targets and intermediates, aiding in the strategic planning of synthetic routes. rsc.org
In the realm of materials science, ML is used to predict the properties of novel materials incorporating spirocyclic units. For example, ML models have been applied to the design of anion exchange membranes, where spirocyclic quaternary ammonium (B1175870) cations have been identified as promising motifs for high alkaline stability. acs.org By training on existing data, these models can screen millions of hypothetical structures to identify candidates with desired properties, significantly accelerating the development of high-performance materials. acs.org
| AI/ML Application Area | Objective | Impact on this compound Chemistry | Reference |
| Molecular Complexity Quantification | Digitize human perception of molecular complexity using a Learning to Rank (LTR) approach. | Provides a numerical score to guide synthetic strategy and assess novelty. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Synthesis Planning | Rule-based AI to assess reagent compatibility and predict reaction outcomes. | Generates synthetically feasible derivatization ideas for lead optimization. nih.gov | nih.gov |
| Material Property Prediction | Supervised and unsupervised learning to predict performance from structure. | Accelerates discovery of high-performance materials (e.g., AEMs) incorporating spirocyclic motifs. acs.org | acs.org |
Design of New this compound Based Materials with Tailored Functionality
The unique stereochemical and electronic properties of the this compound scaffold make it an attractive building block for a new generation of functional materials. Its rigid, non-planar structure can be exploited to control the morphology and prevent aggregation in materials for optoelectronics, similar to how 9,9'-spirobi[fluorene] is used in organic light-emitting diodes (OLEDs). researchgate.net
A groundbreaking application lies in the synthesis of novel carbon allotropes. As mentioned, theoretical calculations predict that this compound can serve as a precursor for "pentadiamond," a material composed of a pentagonal network of sp² and sp³ carbon atoms with potential for extreme hardness. aps.orgnii.ac.jp
The introduction of heteroatoms into the this compound framework is a powerful strategy for tuning its properties.
Phosphorus-containing analogues , such as 5-methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ⁵-phosphathis compound, have been synthesized and show cytotoxic activity, indicating potential for development as biomedical materials. mdpi.com
Silicon-containing analogues , like 5-silaspiro[4.4]nona-1,6-dienes, are accessible through catalytic hydroboration and carboboration reactions. researchgate.net These spirosilanes are precursors to silicon-containing polymers and materials with unique electronic properties.
Metal-containing derivatives , such as tetraphenyl-1,4,6,9-tetrathia-5-platinathis compound, highlight the integration of the spirodiene ligand into organometallic complexes, with potential applications in catalysis and materials science. sigmaaldrich.com
The future in this area will likely involve the synthesis of well-defined polymers and covalent organic frameworks (COFs) from functionalized this compound monomers, leading to materials with tailored porosity, conductivity, and chiroptical responses.
Q & A
Q. What are the established synthetic routes for Spiro[4.4]nona-2,7-diene, and how can reaction conditions be optimized?
The synthesis typically involves multicomponent reactions (MCRs) with isocyanides, as demonstrated in spirocyclic analogs like Spiro[indole-2,2'-pyrroles]. Key variables include catalyst selection (e.g., Lewis acids), solvent polarity, and temperature gradients. Optimization can be achieved via factorial design experiments to assess yield and purity. For example, adjusting stoichiometric ratios of reactants (e.g., aldehydes and amines) and monitoring reaction progression via thin-layer chromatography (TLC) improves reproducibility .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze δH and δC shifts to identify spiro-junction protons (typically deshielded) and ring substituents. For example, spiro carbons often show distinct signals in NMR due to restricted rotation .
- Infrared (IR) Spectroscopy: Characteristic absorption bands (e.g., C=C stretching at ~1600 cm) confirm unsaturated bonds in the spiro framework .
- X-ray Crystallography: Resolves bond angles and spatial arrangement of the bicyclic system, critical for validating IUPAC nomenclature rules .
Q. What thermodynamic properties of this compound are critical for predicting its reactivity?
Key thermodynamic parameters include:
- Enthalpy of Formation (): Reported as 56.8 kcal/mol for gas-phase stability, influencing propensity for ring-opening reactions .
- Reaction Enthalpy (): Values like -87.1 ± 0.2 kcal/mol indicate exothermicity in cycloaddition or substitution reactions. Calorimetry under inert atmospheres is recommended for experimental validation .
Advanced Research Questions
Q. How can computational chemistry models predict the electronic properties of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites and charge distribution. For example, electron-withdrawing substituents on the spiro rings lower LUMO energies, enhancing electrophilic character. Comparative studies with analogs (e.g., 2,7-Diazaspiro[4.4]nonan-1-one) reveal how nitrogen placement affects electronic behavior .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound analogs?
Discrepancies in NMR or IR data often arise from impurities or solvent effects. Mitigation strategies include:
Q. What experimental approaches elucidate the reaction mechanisms involving this compound under varying conditions?
Mechanistic studies require:
- Kinetic Isotope Effects (KIE): Track deuterium-labeled substrates to identify rate-determining steps (e.g., proton transfers in acid-catalyzed reactions) .
- In Situ Spectroscopy: Monitor intermediates via time-resolved FTIR or Raman spectroscopy during thermal or photochemical reactions .
- Computational Transition State Analysis: Locate energy barriers using Gaussian or ORCA software to validate proposed pathways .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for this compound studies?
- Feasibility: Prioritize reactions with accessible reagents (e.g., commercial isocyanides) and scalable setups .
- Novelty: Explore understudied substituents (e.g., halogenated aryl groups) to expand structure-activity databases .
- Ethical Compliance: Adhere to safety protocols for handling volatile intermediates (e.g., chlorinated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
